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5-Aza-2'-deoxy Cytidine Diphosphate -

5-Aza-2'-deoxy Cytidine Diphosphate

Catalog Number: EVT-1499455
CAS Number:
Molecular Formula: C₈H₁₄N₄O₁₀P₂
Molecular Weight: 388.17
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Aza-2'-deoxycytidine diphosphate is a nucleoside analog of cytidine, recognized for its significant role in epigenetic regulation and cancer therapy. This compound is primarily known for its ability to inhibit DNA methylation by acting as a substrate for DNA methyltransferases. The compound has garnered attention for its antitumor properties, particularly in hematological malignancies, where it has shown effectiveness in reactivating silenced tumor suppressor genes.

Source

5-Aza-2'-deoxycytidine diphosphate is derived from 5-aza-2'-deoxycytidine, which can be synthesized chemically or extracted from certain microbial sources. Its biological activity stems from its incorporation into DNA during replication, leading to the inhibition of DNA methyltransferases and subsequent gene reactivation.

Classification

This compound falls under the category of nucleoside analogs and is classified as a DNA methyltransferase inhibitor. It is used in various therapeutic contexts, particularly in the treatment of myelodysplastic syndromes and acute myeloid leukemia.

Synthesis Analysis

Methods

The synthesis of 5-Aza-2'-deoxycytidine diphosphate typically involves multiple steps:

  1. Synthesis of 5-Aza-2'-deoxycytidine: This can be achieved through the modification of cytidine with an azole group at the 5-position.
  2. Phosphorylation: The resulting nucleoside is then phosphorylated to form the diphosphate derivative using nucleotide kinases or chemical phosphorylation methods.

Technical Details

The phosphorylation process often requires specific conditions to ensure high yield and purity. Typically, a combination of adenosine triphosphate and appropriate kinases is used to convert 5-Aza-2'-deoxycytidine into its diphosphate form. The reaction conditions, such as pH and temperature, are crucial for optimizing enzyme activity and product formation.

Molecular Structure Analysis

Structure

The molecular structure of 5-Aza-2'-deoxycytidine diphosphate features a pyrimidine ring with an azole substitution at the 5-position, a deoxyribose sugar, and two phosphate groups attached at the 5' position. This structure allows it to mimic natural nucleotides while exhibiting unique properties due to the azole group.

Data

  • Molecular Formula: C10_{10}H12_{12}N4_{4}O6_{6}P2_{2}
  • Molecular Weight: Approximately 348.20 g/mol
  • Structural Characteristics: The azole group alters hydrogen bonding patterns and steric interactions, influencing how the compound interacts with enzymes involved in DNA metabolism.
Chemical Reactions Analysis

Reactions

5-Aza-2'-deoxycytidine diphosphate participates in several key reactions:

  1. Incorporation into DNA: Upon entering cells, it is phosphorylated to 5-Aza-2'-deoxycytidine triphosphate and incorporated into DNA during replication.
  2. Inhibition of DNA Methyltransferases: The covalent binding of this compound to DNA methyltransferases results in their inactivation, preventing the methylation of cytosines in DNA.
  3. Induction of DNA Damage: The formation of enzyme-DNA adducts leads to replication stress and DNA damage, activating cellular repair mechanisms.

Technical Details

The binding affinity and kinetics of 5-Aza-2'-deoxycytidine diphosphate with DNA methyltransferases have been studied extensively using techniques such as surface plasmon resonance and mass spectrometry, revealing insights into its mechanism of action.

Mechanism of Action

Process

The primary mechanism through which 5-Aza-2'-deoxycytidine diphosphate exerts its effects involves:

  1. Incorporation into DNA: Once phosphorylated, it is integrated into nascent DNA strands.
  2. Trapping of Methyltransferases: When these enzymes attempt to methylate the incorporated azole-modified cytosines, they become covalently linked to the DNA, effectively depleting their activity.
  3. Activation of Tumor Suppressor Genes: This demethylation leads to reactivation of genes that were previously silenced due to hypermethylation.

Data

Studies have shown that treatment with this compound can lead to significant changes in gene expression profiles in cancer cells, promoting apoptosis and inhibiting proliferation through various pathways including activation of p53 signaling.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and dimethyl sulfoxide, facilitating its use in biological assays.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored under controlled conditions.
  • pH Sensitivity: Exhibits stability within a physiological pH range but may degrade under extreme acidic or basic conditions.

Relevant Data or Analyses

Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly employed to assess purity and concentration during synthesis and formulation processes.

Applications

Scientific Uses

5-Aza-2'-deoxycytidine diphosphate is primarily utilized in:

  1. Cancer Therapy: Approved for treating myelodysplastic syndromes and acute myeloid leukemia due to its ability to reactivate silenced tumor suppressor genes.
  2. Research Applications: Used extensively in epigenetics research to study gene regulation mechanisms related to methylation and demethylation processes.
  3. Combination Therapies: Often explored in combination with other agents such as histone deacetylase inhibitors to enhance therapeutic efficacy against neoplastic cells.
Chemical Structure and Biochemical Properties of 5-Aza-2'-deoxy Cytidine Diphosphate

Molecular Configuration and Stereochemical Analysis

5-Aza-2′-deoxycytidine diphosphate (5-aza-dCDP) is a modified nucleotide derivative with the molecular formula C₈H₁₄N₄O₁₀P₂ and a molecular weight of 388.165 g/mol [1] [8]. Its core structure features:

  • Triazine Ring: Replaces the pyrimidine ring of native deoxycytidine diphosphate with nitrogen at the 5-position (forming 1,3,5-triazin-2(1H)-one). This substitution creates a hydrolytically labile site critical for biological activity [2] [10].
  • Sugar Moiety: A 2′-deoxyribose in the β-D-ribo configuration, confirmed via ¹H NMR spectroscopy (δ 6.03 ppm, H-1′ triplet) [2]. The absence of the 2′-hydroxyl group distinguishes it from ribose-containing analogs like 5-azacytidine diphosphate.
  • Diphosphate Group: Attached via a phosphoester bond at the 5′-position of the sugar. The diphosphate’s P-O-P linkage exhibits torsional flexibility, facilitating enzyme recognition [8].
  • Stereochemical Integrity: X-ray crystallography confirms the anomeric carbon (C1′) adopts the β-configuration, positioning the triazine ring equatorially relative to the sugar puckering (C2′-endo conformation) [2]. This spatial arrangement optimizes interactions with kinases during phosphorylation to the triphosphate form. The α-anomer (detectable via NMR δ 5.97 ppm, H-1′ dd) is a minor degradation byproduct with reduced bioactivity [2].

Table 1: Key Stereochemical Assignments of 5-Aza-dCDP

Atom/GroupChemical Shift (δ ppm)MultiplicityStereochemical Role
H-1′6.03tβ-anomeric configuration
H-3′4.23mtrans-diaxial to H-4′
H-4′3.81mC3′-endo sugar pucker
H-2′, H-2″2.17m2′-deoxy specificity
NH₂7.49dHydrogen bonding

Stability and Reactivity in Aqueous Solutions

5-Aza-dCDP undergoes pH- and temperature-dependent degradation via three primary pathways:

  • Hydrolytic Ring Opening: Nucleophilic attack at C6 of the triazine ring initiates irreversible ring cleavage, forming N-formyl-N'-(2-deoxy-β-D-erythro-pentofuranosyl)carbodiimide (half-life: 8–12 hours at pH 7.4, 37°C) [2] [6].
  • Deformylation: The N-formyl intermediate spontaneously decomposes to 5-amino-2′-deoxyuridine derivatives, detectable via HPLC-MS [2].
  • Anomerization: Epimerization at C1′ yields the biologically inert α-anomer (∼20% of degradation products after 24 hours) [2].
  • Kinetic Parameters: Half-life varies significantly with conditions:
  • t₁/₂ = 21 hours in neutral phosphate buffer (100 mM, pH 7.4) at 25°C
  • t₁/₂ = 3.5 hours in physiological saline (37°C) [2]Degradation accelerates under alkaline conditions (pH >8.0) due to hydroxide ion-mediated hydrolysis.

Table 2: Degradation Products of 5-Aza-dCDP in Aqueous Solution

Degradation PathwayPrimary ProductDetection MethodRelative Abundance
Hydrolytic ring openingN-formylcarbodiimide derivativeGC/MS, LC-UV60–70%
Deformylation5-amino-2′-deoxyuridine analogsNMR, High-res MS15–20%
Anomerizationα-5-aza-2′-deoxycytidine diphosphateHPLC (C18 phase)10–15%
Sugar rearrangement2,2′-anhydro-5-aza-cytidine derivativesTandem MS<5%

Comparative Analysis with Analogous Nucleotide Diphosphates

5-Aza-dCDP exhibits distinct biochemical properties compared to natural and modified nucleotide diphosphates:

  • Structural Analogues:
  • Deoxycytidine Diphosphate (dCDP): Replacing C5 with N reduces ring aromaticity, increasing electrophilicity at C6 and rendering 5-aza-dCDP 100-fold more susceptible to hydrolysis than dCDP [2] [6].
  • 5-Aza-4′-thio-2′-deoxycytidine Diphosphate: Sulfur substitution at the 4′-position enhances stability (t₁/₂ >48 hours) and oral bioavailability but reduces kinase phosphorylation efficiency [4].
  • 5-Fluoro-2′-deoxycytidine Diphosphate (F-dCDP): The 5-fluorine atom confers thymidylate synthase inhibition but introduces deamination susceptibility absent in 5-aza-dCDP [4].

  • Enzymatic Interactions:

  • Phosphorylation Kinetics: Deoxycytidine kinase phosphorylates 5-aza-dCDP to its triphosphate form 40% slower than dCDP due to nitrogen-induced distortion at the active site [9].
  • Deaminase Resistance: Cytidine deaminase cannot efficiently deaminate 5-aza-dCDP (Kₘ >500 μM) versus dCDP (Kₘ = 50 μM), as nitrogen substitution impedes tetrahedral intermediate formation [4] [9].

  • Functional Consequences:The triazine ring enables covalent trapping of DNA methyltransferase 1 (DNMT1) after incorporation into DNA—a mechanism absent in dCDP or F-dCDP [4] [9]. Unlike arabinofuranosylcytosine diphosphate (ARA-CDP), 5-aza-dCDP does not terminate DNA synthesis, permitting full-length DNA incorporation essential for epigenetic activity [7].

Table 3: Comparative Properties of Nucleotide Diphosphate Analogues

Property5-Aza-dCDPdCDPF-dCDP5-Aza-4′-thio-dCDP
Molecular Weight (g/mol)388.16388.18406.14404.15
Hydrolytic Half-life (h)8–12 (pH 7.4, 37°C)>50048>48
Deamination Rate (μM/min/mg)0.058.212.50.03
DNMT1 Inhibition (IC₅₀, μM)0.7>10002.10.9
Kinase Efficiency (Vₘₐₓ)4.3 nmol/min/mg15.2 nmol/min/mg9.8 nmol/min/mg2.1 nmol/min/mg

Properties

Product Name

5-Aza-2'-deoxy Cytidine Diphosphate

Molecular Formula

C₈H₁₄N₄O₁₀P₂

Molecular Weight

388.17

Synonyms

4-Amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-1,3,5-triazin-2(1H)-one Diphosphate; 2-Desoxy-5-azacytidine Diphosphate; 2’-Deoxy-5-azacytidine Diphosphate; DAC Diphosphate; Dacogen Diphosphate; Decitabine Diphosphate; NSC 127716 Diphosphate; β-Decita

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